

# Technical Support Center: Enhancing NiMo Catalyst Stability for Dibenzothiophene (DBT) Hydrodesulfurization

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-Molybdenum (NiMo) catalysts for the hydrodesulfurization (HDS) of **dibenzothiophene** (DBT).

# **Troubleshooting Guide**

This section addresses common issues encountered during experimentation, offering potential causes and solutions to improve catalyst stability and performance.

# Troubleshooting & Optimization

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| Issue   | Potential Causes  | Troubleshooting Steps & Recommendations  |
|---|---|--|
| Rapid Catalyst Deactivation   | Coke Deposition: Carbonaceous deposits blocking active sites.   | • Increase H <sub>2</sub> /oil ratio during the reaction. • Optimize reaction temperature; excessively high temperatures can accelerate coking. • Consider using a support with larger pores to mitigate pore blockage.[1] • Employ regeneration procedures such as controlled oxidation to burn off coke. |
| Loss of Sulfur: The active Ni-<br>Mo-S phase is not maintained.   | • Ensure a sufficient partial pressure of H <sub>2</sub> S in the feed to maintain the sulfided state of the catalyst.[2] • Co-feeding a sulfur-containing compound can help preserve the catalyst's activity.  |  |
| Sintering of Active Phase:<br>Agglomeration of NiMoS<br>particles at high temperatures.   | <ul> <li>Avoid excessive reaction or regeneration temperatures.</li> <li>Utilize supports with strong metal-support interactions to improve the dispersion and stability of the active phase.[3]</li> <li>The use of certain additives during synthesis, like SO<sub>4</sub><sup>2-</sup>, can hinder the aggregation of active phases.[3]</li> </ul> |  |
| Formation of Inactive Phases:<br>Formation of stable, less active<br>compounds like NiAl <sub>2</sub> O <sub>4</sub> spinel<br>or segregated Ni <sub>x</sub> S <sub>y</sub> . | Optimize calcination<br>temperature; lower<br>temperatures can sometimes<br>reduce the formation of<br>inactive spinels. • The choice   |  |

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| of precursors can influence the formation of active phases; for instance, using nickel carbonate and molybdenum trioxide may lead to more efficient sulfidation compared to ammonium heptamolybdate and nickel nitrate.[4][5] • Acid-leaching after synthesis can be employed to remove inactive Ni×S <sub>Y</sub> phases.[6] |  |
|---|--|
| Incomplete Sulfidation: The oxidic precursor is not fully converted to the active sulfide phase.  | • Optimize sulfidation temperature and time. A typical procedure involves heating in a H <sub>2</sub> S/H <sub>2</sub> mixture.[7] • Ensure proper contact of the sulfiding agent with the catalyst bed. • The choice of precursors and the resulting metal-support interaction can affect sulfidation efficiency.[4][5] |
| • Employ synthesis methods  |  |

Low Initial HDS Activity

Poor Dispersion of Active Metals: Ni and Mo are not welldistributed on the support. • Employ synthesis methods known to improve dispersion, such as co-impregnation or the use of chelating agents like citric acid.[8] • The use of high-surface-area supports can promote better metal dispersion.[9]

Incorrect Ni/Mo Ratio: The synergistic effect between Ni and Mo is not maximized.

• The optimal Ni/(Ni+Mo) atomic ratio is crucial for creating the highly active "Ni-Mo-S" phase. This ratio often needs to be optimized for the specific support and reaction conditions.



Poor Selectivity (Undesired Products)

Reaction Pathway Control: The balance between the direct desulfurization (DDS) and hydrogenation (HYD) pathways is not optimal.

• The acidity of the support can influence the reaction pathway. For instance, more acidic supports can favor the HYD route.[10] • Reaction conditions such as temperature and H<sub>2</sub> pressure can be adjusted to favor one pathway over the other. Higher pressure generally favors the HYD pathway.[11] • The addition of certain promoters can also alter selectivity.

# Frequently Asked Questions (FAQs)

1. What is the primary mechanism of NiMo catalyst deactivation during DBT HDS?

The primary deactivation mechanisms for NiMo catalysts in hydrodesulfurization processes are coke deposition on the active sites and the loss of sulfur from the active phase.[2] Sintering of the active MoS<sub>2</sub> slabs and the formation of inactive nickel species can also contribute to a decline in activity over time.

2. How can I improve the stability of my NiMo catalyst?

Several strategies can be employed to enhance catalyst stability:

- Support Modification: Using supports with stronger metal-support interactions, such as ZrO<sub>2</sub>-modified SBA-15 or ceria-alumina, can improve the dispersion and stability of the active phase.[9][12]
- Optimized Synthesis: The choice of metal precursors and the addition of chelating agents or additives like polyethylene glycol (PEG) during synthesis can lead to smaller, more stable active particles.[4][5][13]
- Controlled Sulfidation: Proper and complete sulfidation is crucial to form the stable Ni-Mo-S active phase.[7]



- Reaction Conditions: Maintaining an adequate H<sub>2</sub>S partial pressure in the reactor helps to keep the catalyst in its active sulfided state.[2]
- 3. What is the difference between Type I and Type II Ni-Mo-S phases?

Type I and Type II Ni-Mo-S phases refer to different structures of the active sites. The Type II phase is generally considered more active for the HDS of sterically hindered sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT).[10] The formation of Type II sites is favored on supports with weaker metal-support interactions.[9]

4. Can a deactivated NiMo catalyst be regenerated?

Yes, deactivated NiMo catalysts can often be regenerated. A common method is a controlled burn-off of the coke in a diluted air stream, followed by re-sulfidation. However, care must be taken to avoid excessive temperatures during the burn-off, which could lead to irreversible sintering of the active phase.

5. How does the choice of support material affect catalyst stability?

The support material plays a critical role in the stability of NiMo catalysts. A support with a high surface area and appropriate pore structure is essential. Furthermore, the chemical nature of the support influences the metal-support interaction (MSI). A moderate MSI is often desired to achieve high dispersion of the active phase without forming very stable and difficult-to-sulfide species.[14] For instance, γ-Al<sub>2</sub>O<sub>3</sub> is a common support, but modifications with materials like ZrO<sub>2</sub>, TiO<sub>2</sub>, or CeO<sub>2</sub> can enhance stability and activity.[9][10][12]

## **Data Presentation**

Table 1: Influence of Support Material on DBT Conversion



| Catalyst       | Support   | Reaction<br>Temperature<br>(°C) | DBT<br>Conversion<br>(%) | Reference |
|----------------|---|---------------------------------|--------------------------|-----------|
| NiMo           | y-Al <sub>2</sub> O <sub>3</sub>                              | 320                             | ~70-80                   | [15]      |
| NiMo           | ZrO2-SBA-15   | 320                             | >90                      | [9]       |
| NiMoW          | Al <sub>2</sub> O <sub>3</sub> -CeO <sub>2</sub> (15<br>wt.%) | 320                             | 97                       | [12]      |
| H-NiMo-150-400 | - (Unsupported)   | 320                             | 94.7                     | [16][17]  |

Table 2: Effect of Promoters and Additives on DBT HDS



| Catalyst                              | Promoter/Addi<br>tive        | Reaction<br>Temperature<br>(°C) | Key Finding   | Reference |
|---------------------------------------|------------------------------|---------------------------------|---|-----------|
| Pd-Ni-Mo/Al₂O₃                        | Pd                           | 120                             | DBT conversion<br>enhanced from<br>21% to 70%<br>compared to<br>unpromoted Ni-<br>Mo/Al <sub>2</sub> O <sub>3</sub> .   | [18]      |
| NiMo/y-Al <sub>2</sub> O <sub>3</sub> | SO <sub>4</sub> 2-           | Not specified                   | Enhanced DBT-<br>HDS activity and<br>stability due to<br>weakened metal-<br>support<br>interaction and<br>hindered NiAl <sub>2</sub> O <sub>4</sub><br>formation. | [3]       |
| NiMo-Al <sub>2</sub> O <sub>3</sub>   | Polyethylene<br>Glycol (PEG) | Not specified                   | Increased specific surface area and pore volume, leading to higher DBT HDS activity.  | [13]      |

# **Experimental Protocols**

1. Catalyst Synthesis: Incipient Wetness Impregnation

This is a common method for preparing supported NiMo catalysts.[7]

- Support Preparation: The y-Al<sub>2</sub>O<sub>3</sub> support is dried at 120°C for at least 4 hours to remove adsorbed water.
- Impregnation Solution: An aqueous solution containing the desired amounts of a molybdenum precursor (e.g., ammonium heptamolybdate) and a nickel precursor (e.g.,

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nickel nitrate) is prepared. The volume of the solution is equal to the total pore volume of the support material.

- Impregnation: The solution is added dropwise to the dried support with constant mixing to ensure even distribution.
- Drying: The impregnated support is aged for several hours at room temperature and then dried in an oven, typically at 120°C overnight.
- Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 400-500°C) for several hours to decompose the precursors into their oxide forms.[8]
- 2. Catalyst Sulfidation (Activation)

This step is crucial to convert the oxide precursors into the active sulfide phase.[7]

- Loading: The calcined catalyst is loaded into a fixed-bed reactor.
- Purging: The system is purged with an inert gas (e.g., N2 or Ar) to remove air.
- Sulfidation: A gas mixture, typically 10-15% H<sub>2</sub>S in H<sub>2</sub>, is introduced into the reactor.
- Temperature Program: The temperature is ramped up to a target sulfidation temperature (e.g., 400°C) and held for several hours.
- Cooling: After sulfidation, the catalyst is cooled down to the reaction temperature under the sulfiding gas flow.
- 3. HDS Activity Testing
- Reactor Setup: The HDS of DBT is typically carried out in a high-pressure, fixed-bed continuous-flow reactor.[16]
- Feedstock: A solution of DBT in a suitable solvent (e.g., n-decane) is used as the model feed.[16]
- Reaction Conditions: The freshly sulfided catalyst is exposed to the feedstock under typical HDS conditions, which can range from 260-380°C and 1-5.5 MPa of H<sub>2</sub> pressure.[12][16][19]



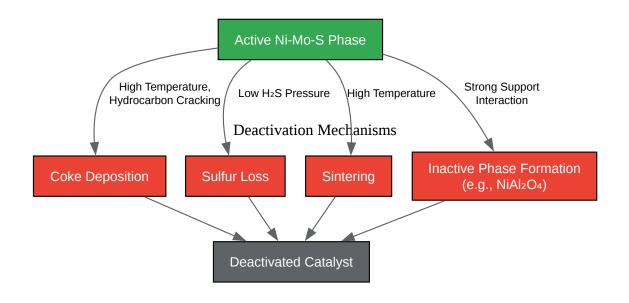
 Product Analysis: The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of DBT and the distribution of products.
 [20]

#### **Visualizations**



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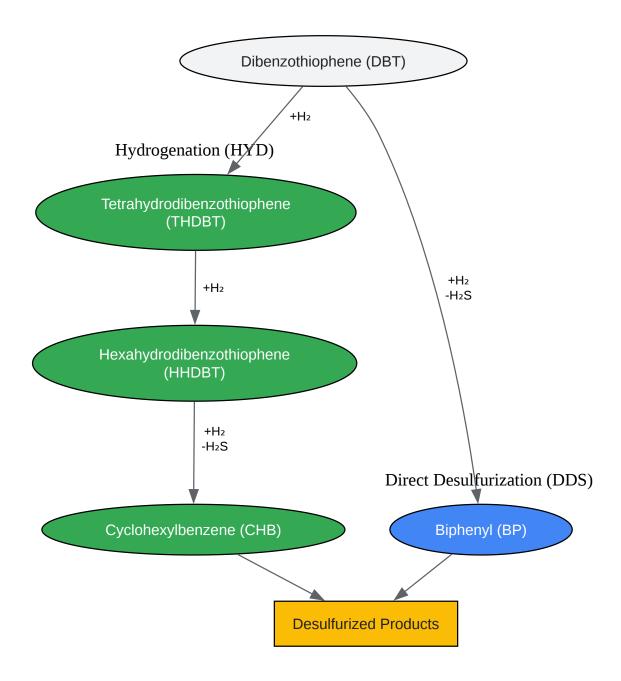
Caption: Experimental workflow for NiMo catalyst synthesis, activation, and activity testing.



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Caption: Common deactivation pathways for NiMo catalysts in HDS reactions.



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Caption: Reaction pathways for the hydrodesulfurization (HDS) of dibenzothiophene (DBT).



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